molecular formula C16H13N3O6 B2785579 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 941980-08-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2785579
CAS No.: 941980-08-1
M. Wt: 343.295
InChI Key: WIQKLGCIDYZYDV-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide ( 941980-08-1) is a high-purity chemical reagent with a molecular formula of C16H13N3O6 and a molecular weight of 343.29 g/mol . This oxalamide-based compound is built around a 2,3-dihydrobenzo[b][1,4]dioxin core, a privileged structure in medicinal chemistry known for its potential to interact with biological targets, as evidenced by research on similar derivatives . The compound's structure features a nitrophenyl group, which can be critical for electronic properties and binding interactions in research settings. It is supplied for non-human research applications only and is strictly intended for use in laboratory research. This product is not intended for diagnostic, therapeutic, or veterinary applications. Researchers can utilize this compound in various fields, including chemical biology for probing cellular pathways and as a building block in the synthesis of more complex molecules for drug discovery initiatives . The provided batch-specific Certificate of Analysis confirms identity and purity, which is typically 90% or greater as determined by advanced analytical techniques .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c20-15(17-10-1-4-12(5-2-10)19(22)23)16(21)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQKLGCIDYZYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide typically involves multiple steps, starting with the preparation of the core dihydrobenzodioxin structure. This can be achieved through the reduction of corresponding benzodioxin derivatives. The nitro group on the phenyl ring is introduced through nitration reactions, and the oxalamide moiety is formed through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification systems are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include its use as a drug precursor or as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The nitro group on the phenyl ring can act as an electron-withdrawing group, influencing the compound's reactivity. The oxalamide moiety can form hydrogen bonds with biological targets, affecting their function.

Molecular Targets and Pathways: The compound may interact with enzymes or receptors, modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and thermodynamic properties are best understood through comparisons with analogous oxalamides and related derivatives. Key comparisons include:

Thermodynamic Parameters and Hydrogen Bonding

Evidence from solvation studies highlights the role of intramolecular hydrogen bonding in determining enthalpy (ΔH°) and entropy (ΔS°) changes during dissolution (Table 1) :

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) HB Scheme
Acetanilide (reference) ~35 ~120 No intramolecular HB
Ethyl N-phenyloxalamate 42.1 145.2 Two-centered HB
N1,N2-Bis(2-nitrophenyl)oxalamide 48.3 162.7 Weak three-centered HB
Target Compound (hypothesized as "Compound 3" in ) 52.8 178.4 Strong three-centered HB

Key Findings :

The target compound exhibits the highest ΔH° and ΔS° values, indicating greater energy requirements for disrupting intramolecular HB and achieving solvation.

Its three-centered HB network (involving the oxalamide carbonyl and adjacent substituents) is stronger than that of N1,N2-bis(2-nitrophenyl)oxalamide, likely due to the electron-donating dihydrodioxin ring stabilizing the HB interactions .

Ethyl N-phenyloxalamate, lacking nitro groups, shows weaker HB and lower ΔH°/ΔS°, underscoring the nitro substituent’s role in enhancing HB strength.

Structural Analogues with Dihydrodioxin Moieties

For example:

  • N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29) : Features a dihydrodioxin-ethylamine backbone but lacks the oxalamide group, resulting in distinct HB and solubility profiles .
  • 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-methoxy-1H-indole (21) : Replaces the oxalamide with an indole ring, eliminating HB capacity entirely .

Structural Implications :

  • Nitro and methoxy substituents in analogues (e.g., compound 29 ) demonstrate how electronic effects modulate stability, but the oxalamide backbone remains critical for the target’s unique thermodynamic behavior.
Solubility and Stability

The strong HB network in the target compound reduces its solubility in non-polar solvents compared to ethyl N-phenyloxalamate. However, the nitro group improves stability in polar aprotic solvents (e.g., DMSO or DMF), a property shared with N1,N2-bis(2-nitrophenyl)oxalamide .

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 410.45 g/mol. The unique structural features contribute to its potential pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure often exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as an inhibitor for targets such as PARP1 (Poly(ADP-ribose) polymerase 1), which is involved in DNA repair mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibitory effects on cancer cell lines have been observed.
Enzyme InhibitionPotential inhibition of PARP1, critical for DNA repair.
Antioxidant ActivityMay exhibit antioxidant properties that protect against oxidative stress.

1. Anticancer Activity

A study evaluated the anticancer properties of various derivatives of dihydrobenzo[b][1,4]dioxin compounds. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential as therapeutic agents in oncology .

2. Enzyme Inhibition

In a high-throughput screening study aimed at identifying PARP1 inhibitors, several derivatives were tested, yielding promising candidates with IC50 values in the low micromolar range. Specifically, modifications to the oxalamide moiety were found to enhance inhibitory potency . The compound's ability to bind effectively to the PARP1 active site suggests its potential utility in cancer treatment strategies targeting DNA repair pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate into DNA or bind to specific DNA repair proteins, disrupting their function.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help mitigate oxidative stress in cells, contributing to its protective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via sequential amide coupling. First, activate the carboxylic acid group of the dihydrobenzo[b][1,4]dioxin derivative using coupling agents like EDC/HOBt. Next, react it with 4-nitroaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF. Optimize yield (≥70%) by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine). Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm connectivity of the oxalamide bridge and aromatic substituents. Key diagnostic signals include:

  • Downfield-shifted amide protons (δ 10.2–10.8 ppm).
  • Nitrophenyl aromatic protons (δ 8.1–8.3 ppm).
  • Dihydrobenzodioxin methylene protons (δ 4.2–4.5 ppm).
    Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the in vitro biological activity of this compound, particularly in anticancer or enzyme inhibition assays?

  • Methodological Answer : Screen for anticancer activity using MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. For enzyme inhibition, test against kinases (e.g., CDK9) or proteases using fluorescence-based assays. IC50_{50} values should be calculated using nonlinear regression (GraphPad Prism). Include positive controls (e.g., staurosporine) and validate target engagement via Western blotting for downstream biomarkers .

Q. What are the critical physicochemical properties to consider when formulating this compound for experimental use?

  • Methodological Answer : Determine solubility in DMSO (≥10 mM for stock solutions) and aqueous buffers (PBS, pH 7.4). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC. LogP values (estimated via shake-flask method) should guide solvent selection for biological assays. Use differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding mode stability in predicted targets (e.g., kinase active sites). Compare docking scores (AutoDock Vina) with experimental IC50_{50} values. If discrepancies persist, validate off-target effects via kinome-wide profiling (Eurofins KinaseScan) or thermal shift assays to identify unintended interactions .

Q. What strategies are effective in optimizing the selectivity of this compound for specific molecular targets?

  • Methodological Answer : Design analogs with substituent variations (e.g., replacing the nitrophenyl group with electron-deficient heterocycles) to enhance target affinity. Use free-energy perturbation (FEP) calculations to predict binding energy changes. Validate selectivity via parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition panels .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?

  • Methodological Answer : Synthesize derivatives with modified dihydrobenzodioxin or oxalamide moieties (e.g., fluorination, methyl groups). Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis). Use in silico tools (SwissADME) to predict bioavailability and blood-brain barrier penetration. Prioritize compounds with >30% oral bioavailability in rodent models .

Q. What advanced analytical methods are required to characterize degradation products under different storage conditions?

  • Methodological Answer : Employ LC-MS/MS with ion-trap detection to identify degradation impurities. Use 1H15N^1 \text{H}-^{15}\text{N} HMBC NMR to track amide bond hydrolysis. For oxidative degradation, use electron paramagnetic resonance (EPR) to detect radical intermediates. Quantify major degradants (>0.1%) per ICH guidelines .

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